methyl 3-methyl-4-{5-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]-3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of METHYL 4-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]-3-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the furan ring and the benzoate ester. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
METHYL 4-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]-3-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include those with thiazolidine, furan, and benzoate structures. Some examples are:
METHYL 2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Shares the thiazolidine ring but differs in other structural elements.
METHYL 4-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLIDIN-5-YLIDENE}METHYL)-2-FURYL]BENZOATE: Very similar but with slight variations in the substituents. The uniqueness of METHYL 4-[5-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-FURYL]-3-METHYLBENZOATE lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 3-methyl-4-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H22N2O6S/c1-15-4-7-18(8-5-15)27-23(29)14-28-24(30)22(35-26(28)32)13-19-9-11-21(34-19)20-10-6-17(12-16(20)2)25(31)33-3/h4-13H,14H2,1-3H3,(H,27,29)/b22-13+ |
InChI Key |
GDOPBQMBNJBCNT-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)C(=O)OC)C)SC2=O |
Origin of Product |
United States |
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